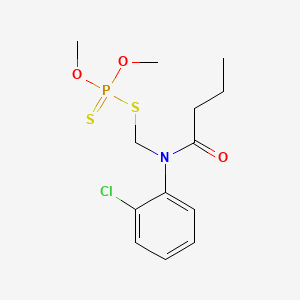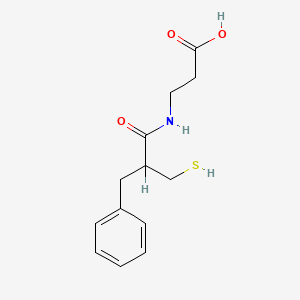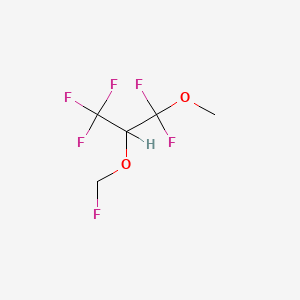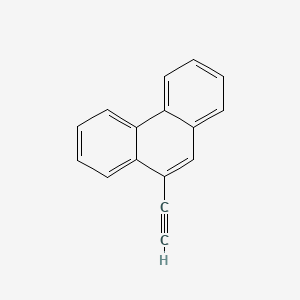
9-Éthynylphénanthrène
Vue d'ensemble
Description
9-Ethynylphenanthrene is an organic compound with the molecular formula C₁₆H₁₀. It is a derivative of phenanthrene, where an ethynyl group is attached to the ninth carbon atom of the phenanthrene ring system. This compound is known for its unique structural properties and is used in various scientific research applications.
Applications De Recherche Scientifique
9-Ethynylphenanthrene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It can be used as a fluorescent probe due to its luminescent properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a part of drug delivery systems.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
Target of Action
The primary target of 9-Ethynylphenanthrene is the Cytochrome P450 2B4 (CYP2B4) enzyme . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics.
Mode of Action
9-Ethynylphenanthrene interacts with its target, CYP2B4, through a mechanism-based inactivation . This interaction results in changes to the enzyme’s activity, leading to its inactivation .
Biochemical Pathways
It is known that the compound’s interaction with cyp2b4 can impact the metabolism of drugs and other xenobiotics, potentially affecting their efficacy and safety .
Pharmacokinetics
Given its molecular weight of 20225 , it is likely to have good bioavailability
Result of Action
The molecular and cellular effects of 9-Ethynylphenanthrene’s action primarily involve the inactivation of CYP2B4 . This can potentially alter the metabolism of drugs and other xenobiotics, impacting their efficacy and safety.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9-Ethynylphenanthrene. For instance, the compound’s action can be influenced by the presence of other substances that can interact with CYP2B4 . Additionally, factors such as temperature and pH could potentially affect the stability of 9-Ethynylphenanthrene .
Analyse Biochimique
Biochemical Properties
9-Ethynylphenanthrene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, particularly P450 2B1. This interaction leads to the inactivation of the enzyme through a mechanism involving the formation of a covalent bond between the ethynyl group of 9-Ethynylphenanthrene and the heme moiety of the enzyme . Additionally, 9-Ethynylphenanthrene has been shown to inhibit the activity of certain cytochrome P450 enzymes, which can affect the metabolism of other compounds.
Cellular Effects
9-Ethynylphenanthrene exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 9-Ethynylphenanthrene can modulate the expression of genes involved in detoxification processes, such as those encoding cytochrome P450 enzymes . This modulation can lead to changes in the metabolic capacity of cells, affecting their ability to process and eliminate xenobiotics.
Molecular Mechanism
The molecular mechanism of action of 9-Ethynylphenanthrene involves its interaction with biomolecules at the molecular level. The compound binds to the active site of cytochrome P450 enzymes, forming a covalent bond with the heme group. This binding inhibits the enzyme’s activity, preventing it from catalyzing its usual reactions . Additionally, 9-Ethynylphenanthrene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Ethynylphenanthrene can change over time. The compound’s stability and degradation are important factors to consider. 9-Ethynylphenanthrene is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that prolonged exposure to 9-Ethynylphenanthrene can lead to persistent changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 9-Ethynylphenanthrene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, 9-Ethynylphenanthrene can exhibit toxic effects, including hepatotoxicity and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur.
Metabolic Pathways
9-Ethynylphenanthrene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The metabolic pathways of 9-Ethynylphenanthrene are similar to those of other PAHs, involving both phase I and phase II metabolic reactions.
Transport and Distribution
Within cells and tissues, 9-Ethynylphenanthrene is transported and distributed through interactions with transporters and binding proteins. The compound can bind to plasma proteins, which facilitate its transport in the bloodstream . Additionally, 9-Ethynylphenanthrene can interact with cellular transporters, such as ATP-binding cassette (ABC) transporters, which play a role in its uptake and efflux from cells.
Subcellular Localization
The subcellular localization of 9-Ethynylphenanthrene is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum (ER) and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct 9-Ethynylphenanthrene to these organelles. The subcellular distribution of 9-Ethynylphenanthrene can affect its activity and function within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
9-Ethynylphenanthrene can be synthesized through various methods. One common method involves the Sonogashira coupling reaction, where phenanthrene is coupled with an ethynyl group in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Another method involves the dehydrohalogenation of 9-bromo-phenanthrene using a strong base like sodium amide in liquid ammonia. This reaction results in the formation of 9-Ethynylphenanthrene through the elimination of hydrogen bromide.
Industrial Production Methods
Industrial production of 9-Ethynylphenanthrene may involve large-scale Sonogashira coupling reactions or other efficient synthetic routes that can be scaled up. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-Ethynylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrene-9-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of the ethynyl group can lead to the formation of 9-ethylphenanthrene.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or nitration, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
Oxidation: Phenanthrene-9-carboxylic acid.
Reduction: 9-Ethylphenanthrene.
Substitution: Various halogenated or nitrated derivatives of 9-Ethynylphenanthrene.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethynyl-naphthalene
- 1-Ethynylnaphthalene
- 2-Ethynyl-6-methoxynaphthalene
- 4-Ethynylbiphenyl
- 1-Ethynylpyrene
Uniqueness
9-Ethynylphenanthrene is unique due to its specific structural arrangement, which imparts distinct electronic and luminescent properties. Compared to other ethynyl-substituted aromatic compounds, 9-Ethynylphenanthrene offers a balance of stability and reactivity, making it a versatile compound for various scientific applications.
Propriétés
IUPAC Name |
9-ethynylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-2-12-11-13-7-3-4-9-15(13)16-10-6-5-8-14(12)16/h1,3-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKVRRYQWWPOAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186533 | |
| Record name | 9-Ethynylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32870-98-7 | |
| Record name | 9-Ethynylphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032870987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Ethynylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Ethynylphenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


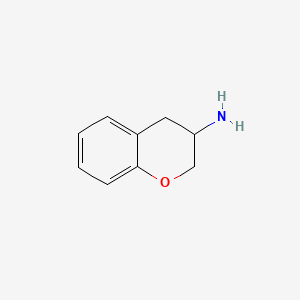
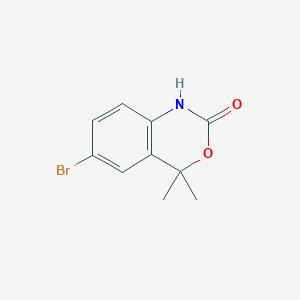
![2,2'-([1,1'-Biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid](/img/structure/B1202180.png)
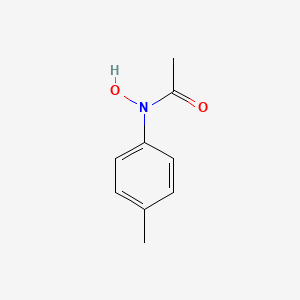

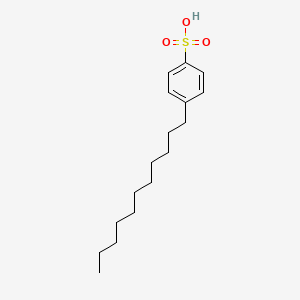
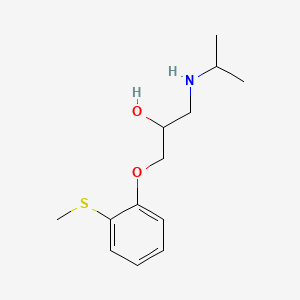
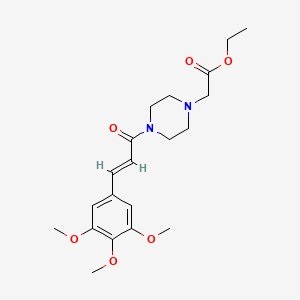
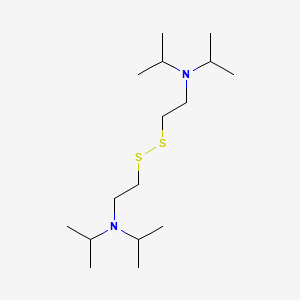
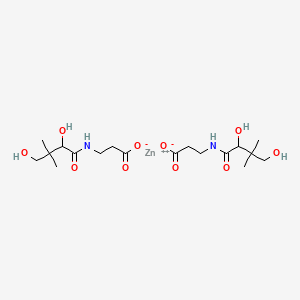
![2-[Di(propan-2-yl)amino]ethylsulfanyl-methylphosphinic acid](/img/structure/B1202193.png)
